N-hydroxy-N-(4-methylphenyl)benzamide N-hydroxy-N-(4-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1503-92-0
VCID: VC16761774
InChI: InChI=1S/C14H13NO2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,17H,1H3
SMILES:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

N-hydroxy-N-(4-methylphenyl)benzamide

CAS No.: 1503-92-0

Cat. No.: VC16761774

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

N-hydroxy-N-(4-methylphenyl)benzamide - 1503-92-0

Specification

CAS No. 1503-92-0
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name N-hydroxy-N-(4-methylphenyl)benzamide
Standard InChI InChI=1S/C14H13NO2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,17H,1H3
Standard InChI Key ZHBNXSRJGAGOIO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

N-Hydroxy-N-(4-methylphenyl)benzamide belongs to the hydroxamic acid subclass of benzamides. Its IUPAC name is N-hydroxy-N-(4-methylphenyl)benzamide, reflecting the hydroxyl group on the amide nitrogen and the 4-methylphenyl substituent. The canonical SMILES representation is CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O, which encodes the connectivity of the two aromatic rings, the amide bond, and the hydroxyl group .

The compound’s planar geometry is evident in its crystal structure, with a root-mean-square (r.m.s.) deviation of 0.0435 Å for all non-hydrogen atoms. The dihedral angle between the benzamide and 4-methylphenyl rings is 3.45°, indicating near-coplanarity . This planarity is stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, each forming an S(6) ring motif .

Physicochemical Properties

The molecular weight of 227.26 g/mol and a calculated molarity of 4.40 mM for a 1 g/L solution highlight its moderate solubility in organic solvents like chloroform . Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC14H13NO2\text{C}_{14}\text{H}_{13}\text{NO}_{2}
Molecular Weight227.26 g/mol
CAS No.1503-92-0
SMILESCC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O
XLogP33.2 (estimated)

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves condensing 4-methylaniline with a hydroxybenzoic acid derivative. One optimized method employs salicylic acid chloride (2-hydroxybenzoyl chloride) reacted with 4-methylaniline in dry chloroform under reflux conditions. Triethylamine (Et3N\text{Et}_3\text{N}) is added to scavenge HCl, improving yields up to 85% . The reaction proceeds as follows:

2-HO-C6H4COCl+4-CH3C6H4NH2Et3N, CHCl3N-Hydroxy-N-(4-methylphenyl)benzamide+HCl\text{2-HO-C}_6\text{H}_4\text{COCl} + \text{4-CH}_3\text{C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{Et}_3\text{N, CHCl}_3} \text{N-Hydroxy-N-(4-methylphenyl)benzamide} + \text{HCl}

Product purification involves column chromatography with gradient elution (1–3% chloroform in petroleum ether), yielding white crystalline needles .

Side Reactions and Mitigation

Competing side reactions include over-acylation or oxidation of the hydroxyl group. These are minimized by:

  • Stoichiometric control: Using 1.2 equivalents of 2-hydroxybenzoyl chloride to ensure complete amine conversion .

  • Inert atmosphere: Conducting reactions under nitrogen to prevent oxidation.

  • Low-temperature reflux: Maintaining temperatures below 60°C to avoid decomposition .

Structural and Crystallographic Analysis

Hydrogen Bonding Networks

X-ray diffraction studies reveal two intramolecular hydrogen bonds:

  • N–H⋯O: N1–H1⋯O1\text{N1–H1⋯O1} (2.05 Å, 153°), stabilizing the amide group.

  • C–H⋯O: C7–H7⋯O1\text{C7–H7⋯O1} (2.34 Å, 123°), reinforcing planarity .

Intermolecular O–H⋯O and C–H⋯O interactions propagate supramolecular chains along the crystallographic c-axis, forming R21(6)R_2^1(6) ring motifs (Figure 1) .

Comparative Structural Analysis

Compared to analogues like 2-hydroxy-N-(3-nitrophenyl)benzamide, the title compound exhibits greater planarity due to reduced steric hindrance from the 4-methyl group . This enhances crystal packing efficiency, as evidenced by its higher melting point (187–189°C vs. 172°C for the nitro derivative) .

Applications and Biological Relevance

Materials Science

The compound’s planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors. Preliminary computational studies predict a bandgap of 3.1 eV, suitable for UV-light absorption .

Comparison with Positional Isomers

4-Hydroxy-N-(4-methylphenyl)benzamide (CAS 27522-80-1)

This isomer features a hydroxyl group at the benzamide’s para position. The altered substitution pattern reduces intramolecular hydrogen bonding, resulting in a twisted conformation (dihedral angle = 28.7°) . Consequently, it exhibits lower thermal stability (m.p. 165°C) .

N-(4-Hydroxy-2-methylphenyl)benzamide (CAS 17646-91-2)

The hydroxyl group on the aniline ring’s para position and a methyl group at the ortho position introduce steric clashes, disrupting crystallinity. This isomer is amorphous and 30% less soluble in chloroform than the title compound .

IsomerDihedral AngleMelting PointSolubility (CHCl3_3)
N-Hydroxy-N-(4-methylphenyl)benzamide3.45°187–189°C4.40 mM
4-Hydroxy-N-(4-methylphenyl)benzamide28.7°165°C3.85 mM
N-(4-Hydroxy-2-methylphenyl)benzamide41.2°158°C3.08 mM

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